

Application Notes and Protocols for Measuring the GTPase Activity of Purified eEF2

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Compound of Interest

Compound Name: *EEF2*

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Introduction

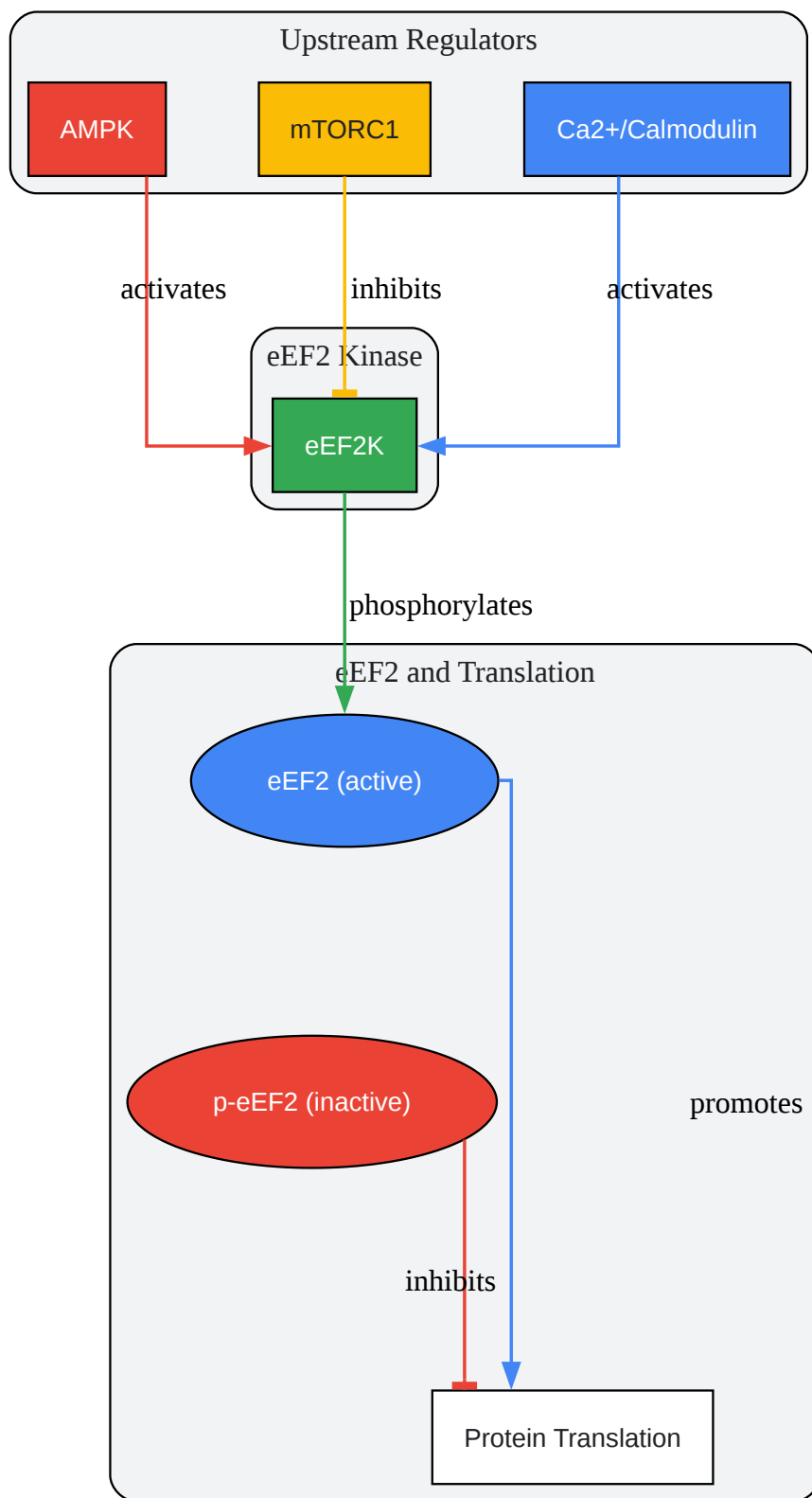
Eukaryotic elongation factor 2 (**eEF2**) is a crucial GTP-binding protein essential for the elongation phase of protein synthesis. It facilitates the GTP-dependent translocation of the ribosome along the mRNA template, a fundamental step in polypeptide chain elongation.[1] The energy derived from GTP hydrolysis is thought to power the conformational changes in both **eEF2** and the ribosome, which are necessary for the movement of peptidyl-tRNA from the A-site to the P-site.[2][3] The GTPase activity of **eEF2** is intrinsically low and is significantly stimulated by the ribosome, which acts as a GTPase-Activating Protein (GAP). Therefore, measuring the ribosome-stimulated GTPase activity of purified **eEF2** is critical for understanding its function, for characterizing the effects of mutations, and for screening potential inhibitors or modulators in drug discovery programs.

These application notes provide detailed protocols for two common methods to measure the GTPase activity of purified **eEF2**: the Malachite Green colorimetric assay and the GTPase-Glo™ bioluminescent assay.

Signaling Pathway of eEF2 Regulation

The activity of **eEF2** is tightly regulated within the cell, primarily through phosphorylation by **eEF2** kinase (**eEF2K**). Phosphorylation of **eEF2** inhibits its activity, thereby downregulating

protein synthesis. Various signaling pathways converge on **eEF2K** to control its activity in response to cellular conditions such as nutrient availability and stress.

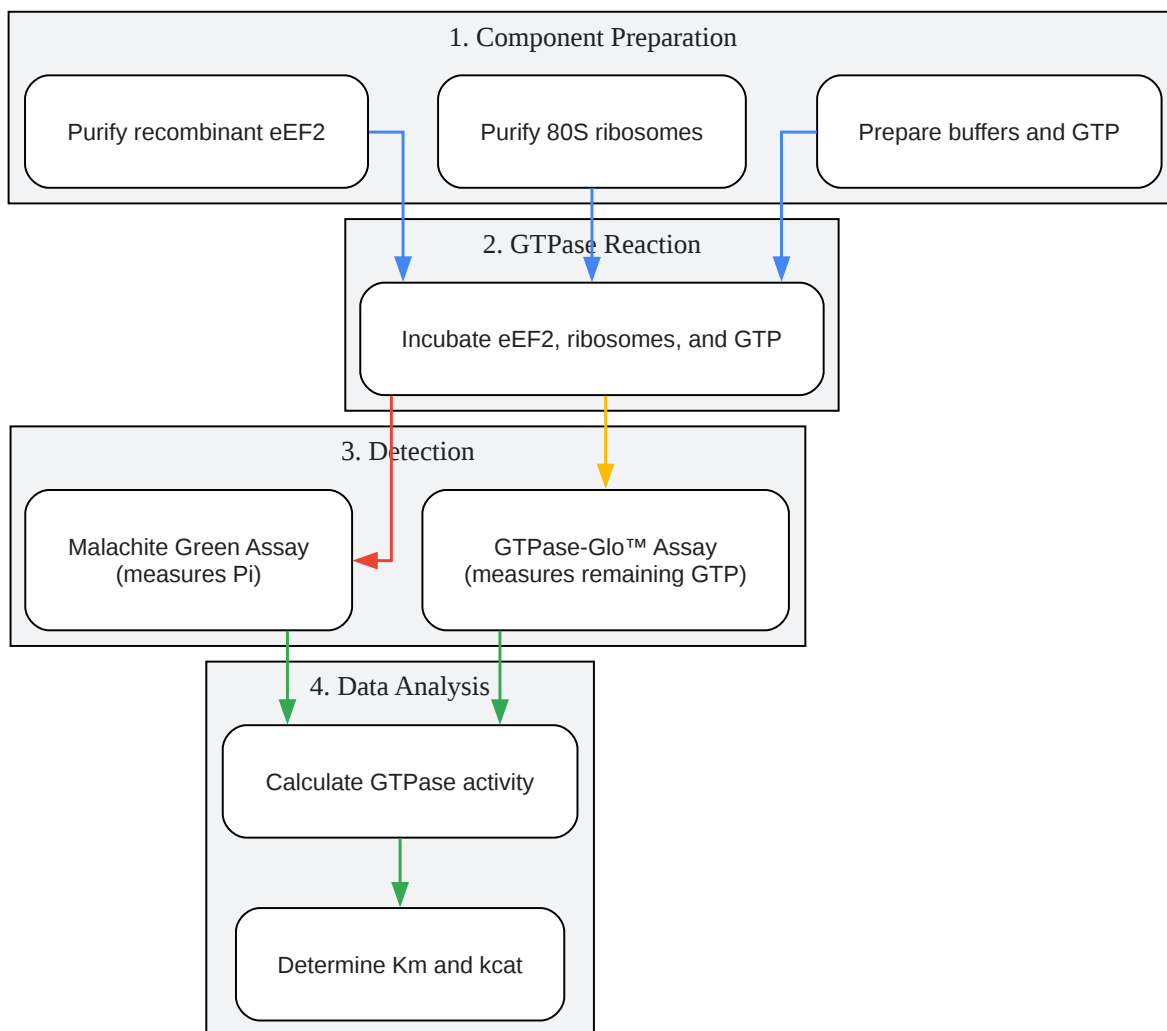


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Caption: Simplified signaling pathway of **eEF2** regulation.

Experimental Workflow for Measuring eEF2 GTPase Activity

The general workflow for measuring the GTPase activity of purified **eEF2** involves the preparation of purified components, setting up the GTPase reaction, and detecting the reaction product (either inorganic phosphate or remaining GTP).



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Caption: General experimental workflow for eEF2 GTPase assay.

Data Presentation: Kinetic Parameters of eEF2 GTPase Activity

The following table summarizes the reported kinetic parameters for yeast **eEF2**. It is important to note that experimental conditions can significantly influence these values.

Parameter	Value	Condition	Source
kcat (GTPase)	9.6 min ⁻¹	Ribosome-stimulated	[2]
Km (ATP)	0.2 μM	For ATP-dependent 80S ribosome splitting	[2]
kcat (ATPase)	40 min ⁻¹	Ribosome-stimulated	[2]

Note: The Km for GTP under ribosome-stimulated conditions was not explicitly available in the cited literature. The provided Km is for ATP in a related function of **eEF2**.

Experimental Protocols

Protocol 1: Malachite Green Colorimetric Assay

This protocol measures the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.

Materials:

- Purified recombinant **eEF2**
- Purified 80S ribosomes
- GTP solution (sodium salt, high purity)
- GTPase reaction buffer: 50 mM Tris-HCl (pH 7.5), 200 mM KCl, 5 mM MgCl₂, 1 mM DTT
- Malachite Green detection solution (commercially available kits are recommended, e.g., from Cayman Chemical or G-Biosciences)
- Phosphate standards
- 96-well microplate

- Microplate reader

Procedure:

- Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 μM) in the GTPase reaction buffer.
- Set up GTPase Reactions:
 - In a 96-well plate, prepare the reaction mixture containing GTPase reaction buffer, purified 80S ribosomes (e.g., 100 nM), and purified **eEF2** (e.g., 100 nM).
 - Include a "no enzyme" control (without **eEF2**) and a "no ribosome" control.
 - To initiate the reaction, add GTP to a final concentration of 200 μM . The final reaction volume is typically 50 μL .
- Incubation: Incubate the plate at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- Stop Reaction and Color Development:
 - Stop the reaction by adding the Malachite Green detection solution according to the manufacturer's instructions (e.g., 100 μL).
 - Incubate at room temperature for 15-20 minutes to allow for color development.
- Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the "no enzyme" control from all readings.
 - Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentration.
 - Determine the concentration of Pi released in each sample using the standard curve.

- Calculate the specific activity of **eEF2** (e.g., in nmol Pi/min/mg **eEF2**).

Protocol 2: GTPase-Glo™ Bioluminescent Assay

This protocol measures the amount of GTP remaining after the GTPase reaction. The remaining GTP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal. The amount of light produced is inversely proportional to the GTPase activity.

Materials:

- Purified recombinant **eEF2**
- Purified 80S ribosomes
- GTP solution (sodium salt, high purity)
- GTPase-Glo™ Assay kit (Promega), which includes GTPase-Glo™ Buffer, GTPase-Glo™ Reagent, and Detection Reagent.
- White, opaque 96-well or 384-well microplates
- Luminometer

Procedure:

- Prepare Reagents: Reconstitute the GTPase-Glo™ Reagent and Detection Reagent according to the manufacturer's protocol.
- Set up GTPase Reactions:
 - In a white microplate, prepare the reaction mixture in GTPase-Glo™ Buffer containing purified 80S ribosomes (e.g., 100 nM) and purified **eEF2** (e.g., 100 nM).
 - Include a "no enzyme" control and a "no ribosome" control.
 - Initiate the reaction by adding GTP to a final concentration of 10 µM. The final reaction volume is typically 10-20 µL.

- Incubation: Incubate the plate at room temperature for 60-90 minutes. The optimal incubation time should be determined empirically.
- GTP to ATP Conversion:
 - Add an equal volume of reconstituted GTPase-Glo™ Reagent to each well.
 - Mix briefly and incubate at room temperature for 30 minutes.
- Luminescence Detection:
 - Add an equal volume of Detection Reagent to each well.
 - Incubate for 5-10 minutes at room temperature.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - The luminescence signal is inversely proportional to GTPase activity.
 - Calculate the percentage of GTP hydrolyzed by comparing the signal from the experimental wells to the "no enzyme" control (representing 100% GTP).
 - The specific activity of **eEF2** can be calculated based on the amount of GTP hydrolyzed over time.

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